2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide
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Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazinone core, which is known for its diverse biological activities, and a benzimidazole moiety, which is often found in compounds with pharmaceutical relevance.
Preparation Methods
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Synthesis of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of the Two Fragments: The final step involves coupling the phthalazinone and benzimidazole fragments through an acetamide linkage, often using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features suggest potential as a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: The benzimidazole moiety is often found in drugs with anti-inflammatory, antiviral, and anticancer activities, suggesting potential pharmaceutical applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phthalazinone core could inhibit certain enzymes, while the benzimidazole moiety could bind to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include other phthalazinone and benzimidazole derivatives. For example:
Phthalazinone Derivatives: These compounds are known for their anti-inflammatory and anticancer activities.
Benzimidazole Derivatives: These are widely used in pharmaceuticals for their antiviral, antifungal, and anticancer properties.
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide lies in the combination of these two pharmacophores, potentially offering a broader range of biological activities and applications.
Properties
Molecular Formula |
C24H27N5O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H27N5O4/c1-15(2)29-18-8-6-5-7-17(18)27-20(29)11-12-25-21(30)14-28-24(31)22-16(13-26-28)9-10-19(32-3)23(22)33-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30) |
InChI Key |
CAZSYGQBQSXYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
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